molecular formula C8H7BrN2O2 B15223440 6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B15223440
M. Wt: 243.06 g/mol
InChI Key: ZRFADYRSWCVIIB-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of 4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxo derivative .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied . For instance, it may inhibit certain kinases or interact with DNA .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the bromine substituent, which can affect its reactivity and biological activity.

    6-Chloro-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:

Uniqueness

6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

6-bromo-4-methylpyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C8H7BrN2O2/c1-11-7(12)4-13-5-2-3-6(9)10-8(5)11/h2-3H,4H2,1H3

InChI Key

ZRFADYRSWCVIIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1N=C(C=C2)Br

Origin of Product

United States

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